molecular formula C10H8BrNS B1342366 4-Benzyl-2-bromothiazole CAS No. 73553-79-4

4-Benzyl-2-bromothiazole

Cat. No.: B1342366
CAS No.: 73553-79-4
M. Wt: 254.15 g/mol
InChI Key: VYIKIPBSSDODGH-UHFFFAOYSA-N
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Description

4-Benzyl-2-bromothiazole is a heterocyclic organic compound that features a thiazole ring substituted with a benzyl group at the 4-position and a bromine atom at the 2-position. Thiazoles are known for their aromaticity and are commonly found in various biologically active molecules, including pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-bromothiazole typically involves the bromination of 4-benzylthiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-bromothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Benzyl-2-bromothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-2-bromothiazole is unique due to the presence of both the benzyl group and the bromine atom, which confer distinct chemical reactivity and potential biological activities. The combination of these substituents allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

4-benzyl-2-bromo-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c11-10-12-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIKIPBSSDODGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607170
Record name 4-Benzyl-2-bromo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73553-79-4
Record name 4-Benzyl-2-bromo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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